3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid
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Overview
Description
3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxy-methyl-chromenone moiety, and a beta-alanine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Chromenone Moiety: The chromenone structure is synthesized through a series of reactions involving methylation, hydroxylation, and cyclization.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the chromenone moiety and beta-alanine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving chromenone derivatives.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Shares the chromenone moiety but lacks the beta-alanine residue.
3-(3,4-dimethoxyphenyl)-7-methoxy-8-methyl-4-oxo-4H-chromen-5-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside: Contains a similar chromenone structure with additional sugar moieties.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25NO8 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C24H25NO8/c1-13-16-6-5-15(26)11-20(16)33-24(30)17(13)7-9-22(27)25-18(12-23(28)29)14-4-8-19(31-2)21(10-14)32-3/h4-6,8,10-11,18,26H,7,9,12H2,1-3H3,(H,25,27)(H,28,29) |
InChI Key |
LPYYAQGNKZMYPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CC(=O)O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CC(=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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